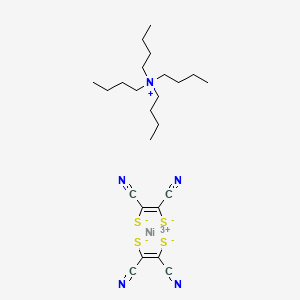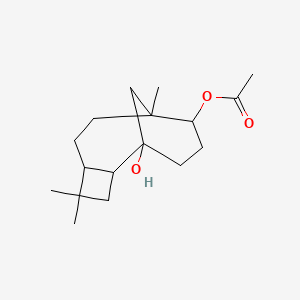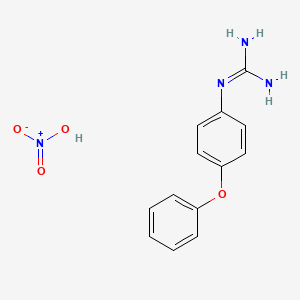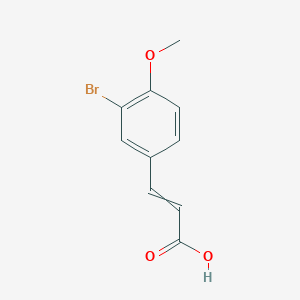
3-(4-Ethylphenyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-(4-Ethylphenyl)tetrahydrofuran, such as dihydrofurans and tetrahydrobenzo[b]thiophenes, involves multi-step reactions employing base-catalyzed processes or the use of sulfonyl azides and phenylacetylene in copper-catalyzed reactions for the formation of sulfonylimino derivatives. These methods highlight the adaptability and efficiency of synthesizing complex tetrahydrofuran derivatives under various conditions, demonstrating the compound's synthetic accessibility (Shang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound, such as ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, has been determined through X-ray analysis, showcasing the intricate arrangements and bond formations that give these molecules their unique properties (Shipilovskikh et al., 2014).
Chemical Reactions and Properties
Tetrahydrofuran derivatives engage in a variety of chemical reactions, including hydroalkoxylation for the synthesis of tri- and tetrasubstituted tetrahydrofurans, indicating the compound's versatility in forming complex structures with significant stereochemical control. These reactions are pivotal for creating molecules with desired properties for further application (Boev et al., 2017).
Scientific Research Applications
Solid-Phase Organic Synthesis Support
An improved synthesis of (4-ethenylphenyl)diphenyl methanol was developed, which is utilized in the preparation of trityl functionalized polystyrene containing a flexible tetrahydrofuran cross-linker. This innovation provides a suitable support for solid-phase organic synthesis, demonstrating the utility of 3-(4-Ethylphenyl)tetrahydrofuran derivatives in creating advanced materials for chemical synthesis applications (Manzotti, Reger, & Janda, 2000).
Stereoselective Synthesis of Dihydrofurans
Research has shown efficient protocols for the synthesis of multi-substituted dihydrofurans, which are valuable intermediates in the production of natural products and pharmaceuticals. The use of specific reagents in tetrahydrofuran has achieved good yield and high stereoselectivity, indicating the potential of this compound derivatives in facilitating complex organic synthesis processes (Zhang, Cao, Chen, Hu, Qian, & Zhu, 2007).
Ring-Opening Polymerization Initiators
A study involving the synthesis and characterization of lithium complexes showed that these complexes are efficient initiators for the ring-opening polymerization of l-lactide, resulting in polymers with very narrow polydispersity indexes. This highlights another application of this compound derivatives in polymer chemistry, particularly in creating biodegradable polymeric materials (Hsueh, Huang, Wu, & Lin, 2005).
Metal-Free Oxidative Esterification
In an innovative approach to oxidative esterification, sp(3) C-H bonds adjacent to an oxygen atom in simple solvents like tetrahydrofuran were efficiently esterified using terminal aryl alkenes and alkynes as sources, without the need for metal catalysts. This method showcases the role of this compound derivatives in green chemistry, offering an environmentally friendly alternative to traditional esterification methods (Majji, Guin, Rout, Behera, & Patel, 2014).
Visible-Light Mediated Oxidative Cross-Coupling
A study demonstrated the visible-light mediated oxidative amination of tetrahydrofuran using molecular oxygen as an oxidant, facilitating the activation of the C(sp3)-H bond. This research opens up new avenues for N-substituted azoles synthesis, leveraging the structural features of this compound derivatives in photocatalytic reactions for the construction of complex organic molecules (Zhang, Yi, Wang, & Lei, 2017).
properties
IUPAC Name |
3-(4-ethylphenyl)oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMIJKBOGKZXDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/no-structure.png)





